Arctiin

説明

This compound has been reported in Saussurea macrota, Saussurea salicifolia, and other organisms with data available.

from fruits of Arctium lappa L; RN given refers to (3R-trans)-isomer; RN for cpd without isomeric designation not avail 12/92

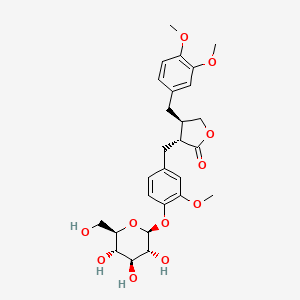

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVHLIYNSOZOO-SWOBOCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942519 | |

| Record name | Arctiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20362-31-6 | |

| Record name | Arctiin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20362-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arctiin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020362316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arctiin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARCTIIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM5RQ949K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-Arctiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Arctiin: A Comprehensive Technical Guide on its Potential as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Arctiin, a lignan compound isolated from plants of the Arctium genus (burdock) and Forsythia suspensa, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound as a potent anti-inflammatory agent, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Inhibition of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily by modulating critical signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[3][4]

1.1. The NF-κB Signaling Pathway

In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and initiates the transcription of various pro-inflammatory genes.[1][5] this compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1] This action effectively suppresses the downstream production of numerous inflammatory molecules.

References

- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Arctiin and Its Aglycone Arctigenin: A Technical Guide

Introduction

Arctiin, a prominent lignan glycoside, and its aglycone, arctigenin, are primary bioactive constituents isolated from plants of the Arctium genus, commonly known as burdock.[1][2] These compounds have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[3][4] A substantial body of evidence underscores their potent antioxidant properties, which are fundamental to many of their therapeutic benefits. This guide provides an in-depth analysis of the antioxidant mechanisms of this compound and arctigenin, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways for researchers, scientists, and drug development professionals.

While both compounds exhibit antioxidant effects, arctigenin is frequently reported as the more potent of the two.[5][6] It is important to note that this compound can be metabolized into arctigenin within the intestinal tract, suggesting that arctigenin may be the primary active form in vivo.[3]

Mechanisms of Antioxidant Action

This compound and arctigenin exert their antioxidant effects through a combination of direct radical scavenging and the modulation of intracellular signaling pathways that bolster endogenous antioxidant defenses.

Direct Radical Scavenging Activity

Both molecules possess the ability to directly neutralize free radicals. This activity is often attributed to the hydrogen-donating capacity of the phenolic hydroxyl groups in their chemical structures. The efficacy of this direct scavenging is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Modulation of Cellular Antioxidant Signaling Pathways

Beyond direct scavenging, this compound and arctigenin significantly influence key signaling pathways that regulate the cellular response to oxidative stress.

-

Keap1-Nrf2/ARE Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical endogenous defense mechanism against oxidative stress.[7] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound and arctigenin, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10] this compound has been shown to alleviate hepatotoxicity by activating this Nrf2 pathway.[9][10]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is involved in cell survival and has been linked to the regulation of Nrf2. Arctigenin can activate this pathway, leading to the phosphorylation of Akt.[8] Activated Akt can, in turn, promote the dissociation of Nrf2 from Keap1, thereby enhancing the expression of antioxidant enzymes like HO-1.[8] This mechanism contributes to the neuroprotective and vascular protective effects of arctigenin.[1][2][8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a complex role in the cellular response to stress. Arctigenin has been shown to suppress the phosphorylation of specific MAPKs, such as ERK1/2 and JNK1/2, which can inhibit AP-1 transcriptional activity.[1][2] Furthermore, arctigenin's anti-inflammatory and antioxidant effects in pulmonary models are associated with the suppression of MAPK signaling.[6] By modulating this pathway, arctigenin can reduce the expression of pro-inflammatory and pro-oxidant mediators.

-

NF-κB and JAK-STAT Pathways: The Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways are central to inflammatory responses, which are intrinsically linked to oxidative stress. Arctigenin is a potent inhibitor of NF-κB activation by preventing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[11][12] It also reduces the phosphorylation of JAK2, STAT1, and STAT3, further suppressing the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and various pro-inflammatory cytokines.[1][2] This inhibition of inflammatory pathways contributes significantly to the overall reduction of cellular oxidative stress.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and arctigenin have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to scavenge 50% of the free radicals in an assay. A lower IC50 value indicates greater antioxidant activity.

| Compound | Assay | IC50 Value | Source |

| Arctigenin | Nitrite Scavenging | 17.49 mg/ml | [13] |

| Arctigenin | Acetylcholinesterase Inhibition | 0.462 mg/ml | [13] |

| Arctigenin | DPPH Radical Scavenging | 72.8 µg/mL | [14] |

| This compound | |||

| F. arctii Extract | Nitrite Scavenging | 34.571 mg/ml | [13] |

| F. arctii Extract | Acetylcholinesterase Inhibition | 0.572 mg/ml | [13] |

Note: Data for this compound's direct radical scavenging IC50 was not explicitly found in the provided search results. However, multiple sources indicate that arctigenin possesses higher antioxidant activity than this compound.[5] The extract data provides a reference for the activity of the plant material from which these compounds are derived.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Reagents and Materials:

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Test compounds (this compound, arctigenin) dissolved in a suitable solvent (e.g., methanol).

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Methanol or ethanol.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at ~517 nm.

-

-

Procedure:

-

Prepare a stock solution of the DPPH radical in methanol and protect it from light.[15]

-

Prepare serial dilutions of the test compounds and the positive control in the solvent.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well.

-

Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:2 or 1:3 of sample to DPPH solution.[15]

-

Prepare a blank well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of antioxidants.

-

Reagents and Materials:

-

ABTS solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Test compounds (this compound, arctigenin) dissolved in a suitable solvent.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Ethanol or phosphate-buffered saline (PBS).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at ~734 nm.

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions.[17]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[18]

-

On the day of the experiment, dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add a small volume (e.g., 10 µL) of the test compound or control solution to each well.[17]

-

Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).[17][18]

-

Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and the molecular pathways central to the antioxidant action of this compound and arctigenin.

Conclusion

This compound and its aglycone, arctigenin, are potent antioxidant compounds with significant potential for therapeutic applications in diseases rooted in oxidative stress and inflammation. Their mechanisms of action are multifaceted, involving both the direct scavenging of reactive oxygen species and, more significantly, the modulation of critical intracellular signaling pathways including Nrf2/ARE, PI3K/Akt, MAPK, and NF-κB. Arctigenin generally demonstrates superior activity, and its role as the active metabolite of this compound highlights its importance in drug development. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers aiming to further explore and harness the antioxidant properties of these valuable natural products.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ameliorative Effects of this compound and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Arctigenin Increases Hemeoxygenase-1 Gene Expression by Modulating PI3K/AKT Signaling Pathway in Rat Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Antagonizes Triptolide-Induced Hepatotoxicity via Activation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Antagonizes Triptolide-Induced Hepatotoxicity via Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 12. Arctigenin but not this compound acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core Distinction: A Technical Guide to the Structural Differences Between Arctiin and Arctigenin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between the two closely related lignans, Arctiin and Arctigenin. Found predominantly in plants of the Asteraceae family, such as Burdock (Arctium lappa), these compounds have garnered significant interest for their diverse pharmacological activities. Understanding their fundamental structural differences is paramount for research and development aimed at harnessing their therapeutic potential.

Core Structural Dissimilarity: The Glycosidic Bond

The primary structural difference between this compound and Arctigenin lies in the presence of a glucose molecule. This compound is the glycoside of Arctigenin, meaning it is chemically bonded to a glucose unit.[1] Specifically, this compound is identified as Arctigenin-4-glucoside.[2][3] This glycosidic linkage is formed at the 4-position of the 3-methoxy-4-hydroxyphenyl group of Arctigenin. The enzymatic hydrolysis of this bond, often facilitated by β-glucosidase, converts this compound into its aglycone form, Arctigenin.[4][5] This biotransformation is crucial for its bioavailability, as this compound itself has low absorption in the human body and relies on intestinal microbes to be converted into the more readily absorbed Arctigenin.[4]

Quantitative Physicochemical Data

The addition of the glucose moiety results in significant differences in the physicochemical properties of this compound and Arctigenin, as summarized in the table below.

| Property | This compound | Arctigenin |

| Molecular Formula | C₂₇H₃₄O₁₁[1][2] | C₂₁H₂₄O₆[6][7] |

| Molecular Weight | 534.56 g/mol [1][2] | 372.42 g/mol [6][7] |

| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one[2] | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[7] |

| CAS Number | 20362-31-6[2] | 7770-78-7[7] |

Experimental Protocol: Enzymatic Hydrolysis of this compound to Arctigenin

The conversion of this compound to Arctigenin is a key experimental procedure that highlights their structural relationship. The following protocol is a generalized method based on enzymatic hydrolysis.

Objective: To hydrolyze the glycosidic bond in this compound to yield Arctigenin.

Materials:

-

This compound standard

-

β-Glucosidase (from a suitable source, e.g., almonds or Aspergillus niger)

-

Phosphate buffer (pH 5.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Dissolution: Dissolve a known quantity of this compound in the phosphate buffer (pH 5.0) to create a stock solution.

-

Enzymatic Reaction: Add β-glucosidase to the this compound solution. The enzyme-to-substrate ratio should be optimized, but a common starting point is 1:10 by weight.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically around 37-50°C, for a period ranging from a few hours to 24 hours. The progress of the reaction should be monitored by HPLC.

-

Reaction Quenching: Once the conversion is complete (as determined by the disappearance of the this compound peak and the appearance of the Arctigenin peak on HPLC), stop the reaction by heat inactivation of the enzyme (e.g., by boiling the mixture for 10 minutes) or by extraction.

-

Extraction: Extract the resulting Arctigenin from the aqueous solution using an organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure a high yield.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain crude Arctigenin.

-

Purification (Optional): The crude Arctigenin can be further purified using techniques like column chromatography on silica gel.

-

Analysis: Confirm the identity and purity of the obtained Arctigenin using analytical methods such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Visualizing the Structural Relationship

The following diagrams illustrate the chemical structures of this compound and Arctigenin and the enzymatic conversion process.

Signaling Pathways and Biological Activity

Both this compound and Arctigenin exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[8][9] However, due to its improved bioavailability, Arctigenin is often considered the more potent of the two in vivo.[10] Arctigenin has been shown to modulate several signaling pathways, including the inhibition of Akt and NF-κB, which are critical in inflammation and cancer progression. The diagram below illustrates a simplified representation of a signaling pathway influenced by Arctigenin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H34O11 | CID 100528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into this compound Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (-)-Arctigenin | C21H24O6 | CID 64981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Arctiin's Effect on the NF-κB Signaling Pathway: A Technical Guide

Abstract

Arctiin, a prominent lignan compound isolated from plants such as Arctium lappa L. (Burdock), has demonstrated significant anti-inflammatory properties.[1] A primary mechanism underlying these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In a resting state, NF-κB dimers, typically p65/p50, are held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα).[4] Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2 and iNOS.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key quantitative data and detailing the experimental protocols used to elucidate its inhibitory effects on the NF-κB pathway.

Core Mechanism of Action: Inhibition of IκBα Phosphorylation and p65 Nuclear Translocation

The cornerstone of this compound's anti-inflammatory activity lies in its ability to disrupt the canonical NF-κB activation cascade. Research has consistently shown that this compound intervenes at the crucial step of IκBα phosphorylation.[4] By preventing the phosphorylation of IκBα, this compound effectively blocks its subsequent ubiquitination and proteasomal degradation.[4] This ensures that IκBα remains bound to the NF-κB p65/p50 heterodimer, sequestering it in the cytoplasm.[4][5] Consequently, the nuclear translocation of the transcriptionally active p65 subunit is significantly inhibited, preventing it from binding to κB sites on DNA and driving the expression of pro-inflammatory genes.[4][6]

Upstream and Downstream Effects

This compound's influence extends to pathways that signal to NF-κB and the downstream products of NF-κB activation.

-

Upstream Regulation: In certain cellular contexts, the anti-inflammatory effects of this compound are associated with the suppression of the Toll-like receptor 4 (TLR4)/MyD88 signaling axis, which is a primary initiator of the NF-κB cascade in response to LPS.[1] Additionally, links have been established between this compound and the inhibition of the p38 MAPK signaling pathway, which can also contribute to NF-κB activation.[7]

-

Downstream Consequences: By preventing NF-κB activation, this compound dose-dependently suppresses the production of a wide array of pro-inflammatory molecules.[2][4] This includes a significant reduction in key cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4][8] Furthermore, this compound inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), leading to decreased production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2), respectively.[2][4]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in numerous studies, primarily using LPS-stimulated RAW 264.7 macrophages. The data consistently show a dose-dependent reduction in inflammatory markers.

Table 1: Effect of this compound on Pro-Inflammatory Mediator Production

| Mediator | Cell Type | Stimulant | This compound Concentration (µg/mL) | % Inhibition (Approx.) | Reference |

|---|---|---|---|---|---|

| NO | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease | [2] |

| PGE₂ | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease | [4] |

| TNF-α | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease | [3][4] |

| IL-1β | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease | [3][4] |

| IL-6 | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease |[3][4] |

Table 2: Effect of this compound on NF-κB Pathway Protein Expression & Phosphorylation

| Protein | Measurement | Cell Type | Stimulant | This compound Concentration (µg/mL) | Outcome | Reference |

|---|---|---|---|---|---|---|

| p-IκBα | Phosphorylation | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Significantly attenuated | [4] |

| p65 | Nuclear Level | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Markedly inhibited | [4] |

| COX-2 | Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Significantly suppressed | [4] |

| iNOS | Protein Expression | RAW 264.7 | LPS (100 ng/mL) | 12.5 - 100 | Dose-dependent decrease |[2] |

Key Experimental Protocols

The investigation of this compound's effect on the NF-κB pathway relies on a set of standard molecular biology techniques.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 mouse macrophage cells are commonly used.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 12.5, 25, 50, 100 µg/mL) for 1-2 hours, followed by stimulation with an inflammatory agent, typically LPS (100 ng/mL), for a specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).[2][4]

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify changes in protein levels and phosphorylation states.

-

Lysate Preparation: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, Lamin B1 for nuclear fraction, β-actin for whole-cell/cytoplasmic fraction).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) and other mediators like PGE2 in the cell culture supernatant.[4]

-

Protocol: Following cell treatment, the culture medium is collected and centrifuged to remove debris. The supernatant is then analyzed using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is read on a microplate reader, and concentrations are calculated based on a standard curve.[4]

Immunofluorescence for p65 Nuclear Translocation

This imaging technique provides visual confirmation of NF-κB activation by showing the location of the p65 subunit within the cell.

-

Protocol: Cells are grown on coverslips and subjected to the treatment protocol. They are then fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked. Cells are incubated with a primary antibody against p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei are counterstained with DAPI. Coverslips are mounted on slides, and images are captured using a fluorescence microscope.[6][9] A reduction in nuclear p65 staining in this compound-treated cells compared to LPS-only treated cells indicates inhibition.[4]

Conclusion

This compound is a potent natural inhibitor of the NF-κB signaling pathway. Its primary mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit and subsequent transactivation of pro-inflammatory genes.[4][5] This action leads to a significant, dose-dependent reduction in the production of inflammatory cytokines and mediators. The well-documented effects of this compound, supported by robust quantitative data and standard experimental protocols, establish it as a compound of significant interest for researchers and drug development professionals exploring novel anti-inflammatory therapeutics.

References

- 1. This compound Alleviates Atopic Dermatitis Against Inflammation and Pyroptosis Through Suppressing TLR4/MyD88/NF-κB and NLRP3/Caspase-1/GSDMD Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protective effects of this compound in asthma by attenuating airway inflammation and inhibiting p38/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates functional constipation by enhancing intestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Docking Analysis of Arctiin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of in silico molecular docking studies of Arctiin, a lignan found in plants of the Asteraceae family, with its target proteins. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this compound's mechanism of action.

Introduction

This compound is a bioactive compound that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its therapeutic potential. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This guide summarizes key findings from docking studies involving this compound and its aglycone, Arctigenin, and provides detailed protocols for conducting similar computational experiments.

Target Proteins and Binding Affinities

Molecular docking studies have identified several key protein targets for this compound and its metabolite, Arctigenin. These targets are primarily involved in inflammatory and oncogenic signaling pathways. While direct docking data for this compound is limited in the available literature, studies on its aglycone, Arctigenin, provide valuable insights into the potential interactions.

Data Presentation: Summary of In Silico Docking Data

The following table summarizes the reported binding affinities (docking scores) of Arctigenin with various target proteins. It is important to note that a more negative binding energy value indicates a stronger and more favorable interaction between the ligand and the protein.

| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions/Significance |

| Arctigenin | Cyclin-Dependent Kinase 9 (CDK9) | 6Z45 | -8.5 | Inhibition of CDK9 is a promising strategy in cancer therapy.[1][2] |

| Arctigenin | Cyclin-Dependent Kinase 1 (CDK1) | 6GU7 | - | Implicated in cell cycle regulation and a target for anti-cancer drugs.[1][2] |

| Arctigenin | Cyclin-Dependent Kinase 2 (CDK2) | 6GUF | - | Plays a crucial role in cell cycle progression.[1][2] |

| Arctigenin | Cyclin-Dependent Kinase 4 (CDK4) | 5FWP | - | A key regulator of cell proliferation.[1][2] |

| Arctigenin | Cyclin-Dependent Kinase 5 (CDK5) | 4AU8 | - | Involved in neuronal processes and also implicated in cancer.[1][2] |

| Arctigenin | Cyclin-Dependent Kinase 7 (CDK7) | 7B5O | - | A component of the transcription factor II H (TFIIH).[1][2] |

| Arctigenin | Phosphoinositide 3-kinase (PI3K) | - | Strong Binding | A central node in a signaling pathway that regulates cell growth, proliferation, and survival.[3] |

| Arctigenin | Glycogen synthase kinase 3 beta (GSK3B) | - | Strong Binding | A key component of the PI3K/Akt pathway, involved in various cellular processes.[3] |

Note: Specific docking scores for all listed proteins were not consistently available in the reviewed literature. The table will be updated as more quantitative data becomes accessible.

Key Signaling Pathways Modulated by this compound

This compound and Arctigenin exert their biological effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways and the putative points of intervention by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: this compound's inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to suppress the PI3K/Akt pathway, contributing to its anti-cancer effects.[4]

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental Protocols: Molecular Docking Workflow

This section provides a detailed, step-by-step protocol for performing molecular docking studies of this compound with a target protein. This workflow is a generalized procedure and may require optimization based on the specific software and target protein used.

General Workflow Diagram

The following diagram illustrates the typical workflow for a molecular docking experiment.

Caption: A generalized workflow for molecular docking studies.

Detailed Methodologies

Step 1: Protein Preparation

-

Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB) (--INVALID-LINK--).

-

Pre-processing:

-

Visualize the protein structure using molecular visualization software (e.g., PyMOL, UCSF Chimera).

-

Remove all non-essential molecules, including water molecules, co-crystallized ligands, and ions, unless they are known to be critical for the binding interaction.

-

Check for and repair any missing residues or atoms in the protein structure.

-

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This is crucial for accurate hydrogen bond detection.

-

Assign Charges: Assign partial atomic charges to the protein atoms using a force field (e.g., AMBER, CHARMM).

-

Save the Prepared Protein: Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock).

Step 2: Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (CID: 100528).

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Define Rotatable Bonds: Identify and define the rotatable bonds in the this compound molecule. This allows for conformational flexibility during the docking process.

-

Save the Prepared Ligand: Save the prepared ligand structure in the appropriate format for the docking software (e.g., PDBQT).

Step 3: Grid Box Generation

-

Define the Binding Site: Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction tools.

-

Generate Grid: Define a 3D grid box that encompasses the entire binding site. The grid parameters (center coordinates and dimensions) are used by the docking software to calculate the interaction energies between the ligand and the protein.

Step 4: Molecular Docking Simulation

-

Select Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm (used in AutoDock), and shape-based or knowledge-based methods.

-

Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and the number of energy evaluations.

-

Run Docking: Execute the docking simulation. The software will generate a set of possible binding poses of this compound within the defined grid box.

Step 5: Analysis of Results

-

Scoring and Ranking: The docking software will score each generated pose based on a scoring function that estimates the binding free energy. The poses are then ranked according to their scores.

-

Binding Mode Analysis: Visualize the top-ranked poses in complex with the protein. Analyze the intermolecular interactions, including:

-

Hydrogen bonds: Identify the specific amino acid residues involved in hydrogen bonding with this compound.

-

Hydrophobic interactions: Observe the non-polar interactions between this compound and the protein.

-

Other interactions: Note any other significant interactions, such as pi-pi stacking or electrostatic interactions.

-

-

Clustering Analysis: Group similar binding poses into clusters to identify the most probable binding conformations.

Conclusion

In silico molecular docking is a valuable tool for investigating the interactions between this compound and its protein targets. The available data, primarily from studies on its aglycone Arctigenin, suggest that this compound likely interacts with key proteins in the NF-κB and PI3K/Akt signaling pathways, which are critical in inflammation and cancer. This technical guide provides a framework for researchers to conduct their own docking studies on this compound and to further explore its therapeutic potential. Future research should focus on obtaining more direct and quantitative docking data for this compound with a broader range of protein targets to build a more complete picture of its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101759734A - Method for preparing this compound - Google Patents [patents.google.com]

- 3. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway [mdpi.com]

Arctiin's Neuroprotective Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found predominantly in the seeds of the burdock plant (Arctium lappa), has garnered significant scientific attention for its diverse pharmacological activities. Its metabolite, arctigenin, is also a key contributor to these effects.[1] This technical guide provides a comprehensive overview of the accumulating evidence supporting the neuroprotective effects of this compound and its aglycone, arctigenin. The focus is on the molecular mechanisms, relevant signaling pathways, and quantitative data from preclinical studies, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development. The potential therapeutic applications of this compound are explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in acute neurological conditions like ischemic stroke.[2][3][4]

Quantitative Data Summary

The neuroprotective efficacy of this compound and arctigenin has been quantified in various preclinical models. The following table summarizes key quantitative findings from the literature, providing a comparative overview of their effects across different experimental paradigms.

| Experimental Model | Compound | Dosage/Concentration | Key Quantitative Findings | Reference |

| Alzheimer's Disease | ||||

| Aluminum chloride-induced AD in rats | This compound | 25 mg/kg/day (oral gavage) for 3 weeks | - Significant improvement in behavioral tests. - Reduced expression of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2. | [5][6][7] |

| APP/PS1 transgenic mice | Arctigenin | Not specified | - Highly decreased Aβ formation and senile plaques. - Efficiently ameliorated memory impairment. | [8] |

| Parkinson's Disease | ||||

| Rotenone-induced PD in rats | Arctigenin | 20, 60, and 150 mg/kg | - Significantly shortened deadlock time and increased locomotor activity score. - Increased number of TH+ positive DA neurons. - Decreased α-synuclein immunopositivity. - Increased levels of GSH and activities of SOD and GSH-Px. - Significant decrease in MDA level. - Significantly decreased levels of IL-6, IL-1β, TNF-α, IFN-γ, and PGE2. - Reduced expression of COX-2 and NF-κB. | [9] |

| Stroke | ||||

| Middle Cerebral Artery Occlusion (MCAO) in rats | Arctigenin | Not specified | - Significantly reduced cerebral infarction and improved neurological outcome. - Suppressed activation of microglia. - Decreased expression of IL-1β and TNF-α. | [10] |

| Cerebral Ischemia-Reperfusion Injury (CIRI) in rats | Arctigenin | Not specified | - Significantly reduced infarct volume. - Upregulated mRNA expressions of EPO, EPOR, and HIF. - Downregulated mRNA expressions of JAK2, STAT5, and NF-κB. | [11] |

| Neuroinflammation | ||||

| Chronic Unpredictable Mild Stress (CUMS) in mice | This compound | Not specified | - Significantly attenuated the decrease in sucrose consumption and the increase in immobility time in tail suspension and forced swimming tests. - Decreased neuronal damage in the prefrontal cortex (PFC). - Attenuated elevated levels of inflammatory mediators in the PFC or serum. - Reduced excessive activation of microglia and neuroinflammation. | [12] |

| CUMS-exposed mice and CORT-stimulated PC12 cells | This compound | Not specified | - Mitigated hippocampal neuropathological damage and reduced serum CORT levels in mice. - Enhanced cell activity and reduced lactate dehydrogenase release in PC12 cells. | [13] |

| Stab Wound Injury (SWI) in mice | Arctigenin | Not specified | - Improved neurological function, reduced brain water content and hematoma. - Reduced levels of TNF-α and IL-6, and increased levels of IL-10. - Fewer TUNEL+ apoptotic neurons and activated caspase-3-positive neurons. | [14] |

| Experimental Autoimmune Encephalomyelitis (EAE) mice | Arctigenin | 10 mg/kg (intraperitoneal injection) | - Delayed onset of clinical symptoms by approximately 5 days. - Reduced cumulative and maximum clinical scores. | [15] |

Experimental Protocols

Alzheimer's Disease Model in Rats

-

Animal Model: Wistar rats.

-

Induction of Alzheimer's Disease: Administration of 70 mg/kg of aluminum chloride via intraperitoneal injection daily for six weeks.[5][6][7]

-

Treatment: Following the induction of AD, a subset of rats was treated with 25 mg/kg of this compound daily for three weeks through oral gavage.[5][6][7]

-

Behavioral Assessment: Standard behavioral tests to evaluate cognitive function were performed.[5][6]

-

Histopathological Analysis: Hippocampal sections were stained with hematoxylin/eosin to examine brain tissue structure. Immunohistochemistry was used to detect the expression of specific proteins like TLR4.[5][6][7]

-

Gene and Protein Expression Analysis: The expression levels of TLR4, NLRP3, STAT3, TGF-β, cyclin D1, and CDK2 in the collected samples were analyzed using methods such as RT-PCR and Western blotting.[5][6][7]

Parkinson's Disease Model in Rats

-

Animal Model: Rats.

-

Induction of Parkinson's Disease: Administration of rotenone at a dose of 2.0 mg/kg once daily for 5 weeks.[9]

-

Treatment: Rats were treated with arctigenin at doses of 20, 60, and 150 mg/kg.[9]

-

Behavioral Testing: Behavioral assessments, including locomotor activity, were conducted.[9]

-

Immunohistochemistry: The number of tyrosine hydroxylase (TH)-positive dopaminergic neurons and the presence of α-synuclein were evaluated in the substantia nigra.[9]

-

Biochemical Assays: Levels of antioxidants (GSH, SOD, GSH-Px) and markers of oxidative stress (MDA) were measured.[9]

-

Inflammatory Marker Analysis: The levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α, IFN-γ, PGE2) and the expression of inflammatory mediators (COX-2, NF-κB) were determined.[9]

-

Glial Cell Activation: The activation of microglia and astrocytes was assessed by analyzing the expression of Iba-1 and GFAP.[9]

Stroke Model in Rats

-

Animal Model: Rats.

-

Induction of Stroke: Middle Cerebral Artery Occlusion (MCAO) was performed to induce focal cerebral ischemia.[10] Neurological deficit scoring was evaluated 24 hours after MCAO.[10]

-

Treatment: Arctigenin was administered to the treatment group.

-

Outcome Measures: Cerebral infarction was measured, and neurological outcomes were assessed. The activation of microglia and the expression of pro-inflammatory cytokines such as IL-1β and TNF-α were also evaluated.[10]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound and arctigenin are mediated through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Caption: this compound inhibits the TLR4/NLRP3 inflammasome pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. To safely treat the acute phase of ischemic stroke [acticor-biotech.com]

- 4. Anti-inflammatory treatments for stroke: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Effects of this compound on Alzheimer's Disease-like Model in Rats by Reducing Oxidative Stress, Inflammasomes and Fibrosis - Almeaqli - Current Alzheimer Research [rjpbr.com]

- 6. Therapeutic Effects of this compound on Alzheimer's Disease-like Model in Rats by Reducing Oxidative Stress, Inflammasomes and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arctigenin Protects Focal Cerebral Ischemia-Reperfusion Rats through Inhibiting Neuroinflammation [jstage.jst.go.jp]

- 11. Neuroprotective effects of arctigenin on cerebral ischemia-reperfusion injury in rats via the EPO/EPOR-JAK2-STAT5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antidepressive Effect of this compound by Attenuating Neuroinflammation via HMGB1/TLR4- and TNF-α/TNFR1-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Mitigates Neuronal Injury by Modulating the P2X7R/NLPR3 Inflammasome Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arctigenin Treatment Protects against Brain Damage through an Anti-Inflammatory and Anti-Apoptotic Mechanism after Needle Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Arctiin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found predominantly in plants of the Asteraceae family, such as the greater burdock (Arctium lappa), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Its aglycone, arctigenin, is often considered the more bioactive form, exhibiting potent anti-inflammatory, anticancer, and neuroprotective properties.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives, detailed experimental protocols for key synthetic transformations, and an exploration of the signaling pathways modulated by these compounds. All quantitative data are summarized in structured tables for ease of comparison, and key experimental and signaling workflows are visualized using Graphviz diagrams.

Chemical Synthesis of this compound and Derivatives

The total chemical synthesis of this compound presents a significant challenge, primarily due to the stereoselective formation of the glycosidic bond between arctigenin and the glucose moiety. While the synthesis of the aglycone, arctigenin, is well-documented, the specific glycosylation of arctigenin to yield this compound is less commonly detailed in the literature. The primary approaches to obtaining this compound and its derivatives involve:

-

Isolation from Natural Sources: this compound is abundant in the seeds of Arctium lappa and can be extracted and purified.[1][2]

-

Enzymatic Hydrolysis of this compound: Arctigenin can be readily obtained by the enzymatic hydrolysis of naturally sourced this compound using β-glucosidase.[5][6]

-

Total Synthesis of Arctigenin: Several total syntheses of arctigenin have been reported, often involving stereoselective routes to establish the desired stereochemistry of the dibenzylbutyrolactone core.[7]

-

Chemical Derivatization: A wide array of derivatives has been synthesized from both this compound and arctigenin to explore structure-activity relationships (SAR) and improve pharmacological properties such as solubility and bioavailability.[8]

Total Synthesis of Arctigenin

The total synthesis of (–)-arctigenin has been achieved through various strategies. One notable nine-step synthesis starts from 3,4-dimethoxycinnamic acid, with a total yield of 97% and an enantiomeric excess (ee) of 96%.[7]

Synthesis of this compound via Glycosylation of Arctigenin

Plausible Synthetic Route for this compound (based on general glycosylation methods):

A potential synthetic route would involve the reaction of a protected arctigenin with an activated glucose donor, such as acetobromoglucose, in the presence of a promoter.

-

Step 1: Protection of Arctigenin. The non-phenolic hydroxyl groups of arctigenin may require protection to ensure selective glycosylation at the phenolic hydroxyl group.

-

Step 2: Glycosylation. The protected arctigenin would then be reacted with a protected and activated glucose donor, like tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), in the presence of a promoter such as silver carbonate or a mercury salt.[10]

-

Step 3: Deprotection. The protecting groups on both the arctigenin and glucose moieties would be removed to yield this compound.

Synthesis of this compound and Arctigenin Derivatives

A variety of derivatives have been synthesized to enhance the therapeutic potential of this compound and arctigenin.

1. Water-Soluble Glucuronide Derivative of this compound: A water-soluble derivative, arctigenin-4′-O-glucuronide (AG), was synthesized from this compound via a TEMPO-mediated oxidation reaction with a yield of 86%.[8][9] This modification aimed to improve the poor oral bioavailability of this compound.[8][9]

2. C-9′ Derivatisation of Arctigenin Analogues: Fifteen novel C-9′ derivatives of arctigenin were synthesized to explore the structure-activity relationship at this position. The synthesis involved an acyl-Claisen rearrangement as a key step.[11]

Experimental Protocols

Protocol 1: Synthesis of Arctigenin-4′-O-glucuronide (AG)

Materials:

-

This compound

-

2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)

-

Sodium hypochlorite (NaClO) solution

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO3)

-

Tetrahydrofuran (THF)

-

D101 macroporous resin

-

Ethanol

-

Water

Procedure: [9]

-

Dissolve this compound (e.g., 500 mg) in a mixture of THF and water.

-

Add TEMPO and KBr to the solution.

-

Cool the reaction mixture in an ice bath and slowly add a solution of NaClO and NaHCO3.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove THF.

-

Purify the residue using D101 macroporous resin, eluting with water followed by 40% ethanol.

-

Collect the 40% ethanol eluent and evaporate the solvent under vacuum to obtain the final product, AG.

Protocol 2: General Procedure for the Synthesis of Arctigenin Ester Derivatives[11]

Materials:

-

Arctigenin analogue with a free hydroxyl group

-

Triethylamine (Et3N)

-

4-Dimethylaminopyridine (DMAP)

-

Acyl chloride (RCOCl) or benzoyl chloride (BzCl)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Dissolve the arctigenin analogue in anhydrous CH2Cl2 under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add Et3N (2 equivalents) and DMAP (5 mol%).

-

Slowly add the corresponding acyl chloride or benzoyl chloride (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 4-23 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

Quantitative Data

The biological activities of this compound and its derivatives have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Anti-inflammatory Activity of this compound and its Glucuronide Derivative (AG) in LPS-induced ALI Mice [1][9]

| Compound | Dose (mg/kg) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

| This compound | 10 | Data not specified | Data not specified | Data not specified |

| 20 | Significant | Significant | Significant | |

| 40 | Significant | Significant | Significant | |

| AG | 10 | Significant | Significant | Significant |

| 20 | More significant than this compound | More significant than this compound | More significant than this compound | |

| 40 | More significant than this compound | More significant than this compound | More significant than this compound |

Table 2: In Vitro Cytotoxicity of Arctigenin Derivatives [11]

| Compound | HCT-116 (% Inhibition at 10 µM) | MDA-MB-231 (% Inhibition at 10 µM) |

| 24 | 85.3 ± 2.1 | 70.1 ± 3.5 |

| 29 | 88.9 ± 1.5 | 75.4 ± 2.8 |

| 32 | 90.2 ± 1.1 | 78.9 ± 1.9 |

| 33 | 87.5 ± 2.5 | 72.3 ± 4.1 |

Signaling Pathways

This compound and its aglycone, arctigenin, exert their biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound and arctigenin have been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[3][4] Arctigenin also inhibits the PI3K/Akt signaling pathway.[3][12]

Caption: Anti-inflammatory signaling pathways modulated by this compound/Arctigenin.

Anticancer Signaling Pathways

Arctigenin has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of the PI3K/Akt/mTOR and MAPK pathways.[3][12]

Caption: Anticancer signaling pathways modulated by Arctigenin.

Conclusion

This compound and its derivatives, particularly its aglycone arctigenin, represent a promising class of natural products with significant therapeutic potential. This guide has provided an in-depth overview of their chemical synthesis, including detailed experimental protocols for the preparation of key derivatives. The summarized quantitative data and visualization of the modulated signaling pathways offer valuable resources for researchers in the fields of medicinal chemistry, pharmacology, and drug development. While the total chemical synthesis of this compound remains a challenging area with limited specific protocols, the derivatization of both this compound and arctigenin continues to be a fruitful strategy for the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Further research into the stereoselective glycosylation of arctigenin is warranted to facilitate the development of efficient and scalable synthetic routes to this compound and its glycosidic analogues.

References

- 1. This compound | C27H34O11 | CID 100528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of arctigenin derivatives as novel GPX4 inhibitors in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 10. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Extraction of Arctiin from Burdock Seeds

Introduction

Arctiin, a prominent lignan found in the seeds of the burdock plant (Arctium lappa), is a bioactive compound with significant interest in the pharmaceutical and cosmetic industries for its anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Microwave-Assisted Extraction (MAE) offers a rapid, efficient, and environmentally friendly alternative to conventional extraction methods for isolating this compound from burdock seeds.[2][3] This document provides detailed application notes and protocols for the MAE of this compound, intended for researchers, scientists, and drug development professionals.

Principle of Microwave-Assisted Extraction

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent. The process is enhanced by the disruption of plant cell walls due to the rapid increase in temperature and internal pressure, facilitating the release of target compounds. This method significantly reduces extraction time and solvent consumption compared to traditional techniques like reflux extraction.

Experimental Protocols

Materials and Reagents

-

Plant Material: Dried burdock seeds (Fructus arctii), powdered and sieved through a 50-mesh screen.[2]

-

Solvents:

-

Methanol (HPLC grade)[2]

-

Ethanol (Analytical grade)

-

Deionized Water

-

-

Standards: this compound reference standard (purity ≥ 98%)

-

Equipment:

Optimized Microwave-Assisted Extraction (MAE) Protocol

This protocol is based on optimized conditions for achieving a high yield of this compound.[2]

-

Sample Preparation: Weigh 1.0 g of powdered burdock seeds and place it into a microwave extraction vessel.

-

Solvent Addition: Add the extraction solvent to the vessel. Based on optimization studies, a 40% methanol-water solution at a solid-to-liquid ratio of 1:15 (g/mL) is recommended.[2]

-

Microwave Extraction:

-

Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.[2]

-

Storage: Store the dried extract at 4°C for further analysis and purification.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This method is for the quantification of this compound in the crude extract.

-

Chromatographic Conditions: [2]

-

Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol–water (40:60, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 286 nm

-

Injection Volume: 20 µL

-

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The following tables summarize the quantitative data from studies on the microwave-assisted extraction of this compound and other relevant compounds from burdock.

Table 1: Optimized Parameters for Microwave-Assisted Extraction of this compound

| Parameter | Optimized Value | Reference |

| Solvent Concentration | 40% Methanol | [2] |

| Microwave Power | 500 W | [2] |

| Solid-to-Liquid Ratio | 1:15 (g/mL) | [2] |

| Extraction Time | 200 s | [2] |

| Number of Extractions | 3 | [2] |

Table 2: Yield and Purity of this compound from Optimized MAE and Subsequent Purification

| Parameter | Value | Reference |

| This compound Content in Crude Extract | 17.5% | [2] |

| Arctigenin Content in Crude Extract | 2.2% | [2] |

| Purity of this compound after Purification | 98.46% | [3] |

| Recovery of this compound after Purification | 94.3% | [3] |

Table 3: Comparison of MAE with Other Extraction Methods for Lignans from Saussurea medusa (Note: Data for arctigenin, a related lignan, demonstrates the efficiency of MAE)

| Extraction Method | Arctigenin Yield (mg/g) | Reference |

| Dynamic Microwave-Assisted Extraction (DMAE) | 8.830 ± 0.008 | [4] |

| Ultrasonic-Assisted Extraction (UAE) | 8.523 ± 0.012 | [4] |

| Heat Reflux Extraction (HRE) | 8.304 ± 0.014 | [4] |

| Soaking Extraction (SE) | 8.378 ± 0.011 | [4] |

Visualizations

Experimental Workflow for this compound Extraction and Analysis

Caption: Workflow for MAE of this compound from burdock seeds.

Logical Flow of MAE Parameter Optimization

Caption: Logical flow for optimizing MAE parameters.

References

- 1. Arctigenin from Fructus Arctii (Seed of Burdock) Reinforces Intestinal Barrier Function in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Microwave-Assisted Extraction and Purification of this compound and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nwipb.cas.cn [nwipb.cas.cn]

Application Note: Quantification of Arctiin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan found predominantly in plants of the Arctium genus (burdock), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and anti-viral properties. As research into these therapeutic benefits progresses, the need for a robust and reliable analytical method for the quantification of this compound in plant extracts is paramount for quality control, standardization, and formulation development. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from other components in a plant extract. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of methanol and water. The concentration of this compound in the sample is determined by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Experimental Protocols

Sample Preparation

A reliable extraction method is crucial for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Protocol for Ultrasonic-Assisted Extraction:

-

Grind the dried plant material (e.g., seeds, leaves, or roots) to a fine powder (approximately 40-60 mesh).

-

Accurately weigh approximately 0.5 g of the powdered plant material into a 50 mL conical flask.

-

Add 25 mL of methanol to the flask.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

-

Filter the extract through a 0.45 µm membrane filter into a collection vial.

-

Dilute the filtered extract with methanol if necessary to bring the this compound concentration within the linear range of the calibration curve.

HPLC Instrumentation and Conditions

The following HPLC conditions have been shown to be effective for the analysis of this compound.[1]

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

-

Mobile Phase: Methanol:Water (55:45, v/v).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Column Temperature: Ambient.

-

Detection Wavelength: 280 nm.[1]

-

Run Time: Approximately 20 minutes.

Preparation of Standard Solutions

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing a known amount of this compound reference standard and dissolving it in methanol.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Calibration Curve

-

Inject each working standard solution into the HPLC system.

-

Record the peak area for this compound at its retention time (approximately 7-8 minutes under the specified conditions).

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.

Data Presentation

The following tables summarize the quantitative data and validation parameters for the HPLC method for this compound quantification.

Table 1: Chromatographic and Calibration Data for this compound

| Parameter | Value |

| Retention Time (min) | ~7.06[1] |

| Linearity Range (µg/mL) | 1.575 - 4.725[1] |

| Regression Equation | y = ax + b (specific to calibration) |

| Correlation Coefficient (r) | 0.9995[1] |

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Result |

| Accuracy (Recovery, %) | 101.55% (RSD = 2.23%)[1] |

| Precision (RSD, %) | |

| - Intra-day | < 2% |

| - Inter-day | < 3% |

| Limit of Detection (LOD) | To be determined experimentally |

| Limit of Quantification (LOQ) | To be determined experimentally |

| Stability (in 24h, RSD, %) | 2.2%[1] |

Table 3: Example of this compound Content in Plant Extracts

| Plant Species | Plant Part | This compound Content (mg/g dry weight) |

| Arctium tomentosum Mill. | Fruit | 10.69[1] |

| Arctium lappa L. | Leaves | Varies |

| Arctium lappa L. | Fruit ("Fructus Arctii") | Principal lignan[2] |

Mandatory Visualizations

Conclusion

The described HPLC method is simple, precise, rapid, and accurate for the determination of this compound in plant extracts.[1] This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for the quality control and standardization of botanical raw materials and finished products containing this compound. The provided validation parameters demonstrate the reliability of the method, making it suitable for routine analysis in research, development, and manufacturing environments.

References

Application Notes and Protocols: In Vitro Effects of Arctiin on HeLa Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arctiin, a lignan isolated from Arctium lappa, has been investigated for its potential anticancer properties. In the context of human cervical cancer, particularly HeLa cells, research indicates that while this compound may not exhibit significant direct cytotoxicity, it plays a crucial role in inhibiting cell migration and invasion.[1][2] This document provides detailed protocols for assessing the in vitro effects of this compound on HeLa cells, focusing on cell viability, apoptosis, and cell cycle analysis. Additionally, it summarizes the known signaling pathways affected by this compound in cervical cancer cells.

Data Presentation

Cell Viability Assessment

The effect of this compound on the viability of HeLa cells has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results indicate that this compound does not exert significant cytotoxic effects on HeLa cells at concentrations up to 80 μM after 24 hours of treatment.[1][2]

Table 1: Effect of this compound on HeLa Cell Viability

| This compound Concentration (μM) | Cell Viability (%) vs. Control (Mean ± SD) |

| 0 (Control) | 100 |

| 10 | No significant difference |

| 20 | No significant difference |

| 40 | No significant difference |

| 80 | No significant difference |

Data summarized from literature where no significant cytotoxicity was observed at the tested concentrations.[1][2]

Experimental Protocols

Cell Culture and Maintenance